molecular formula C15H15NO4S B4471086 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)benzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)benzenesulfonamide

Cat. No.: B4471086
M. Wt: 305.4 g/mol
InChI Key: YJJHXDTYPWLUEB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.07217913 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)benzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to inhibit proteases , carbonic anhydrase , and other enzymes . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .

Mode of Action

The compound is synthesized through the nucleophilic attack of the nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on the electrophilic sulfur atom of benzenesulfonyl chloride in aqueous Na2CO3 at pH 10 . This reaction yields water-soluble sodium salts of sulfonamide, which are precipitated as water-insoluble product N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .

Biochemical Pathways

Sulfonamides primarily block the folate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They are inhibitors of carbonic anhydrase, which is a causative agent of many physiological disorders including epilepsy and osteoporosis .

Pharmacokinetics

Sulfonamides are generally well-absorbed from the gastrointestinal tract and are distributed throughout all body tissues . They are metabolized in the liver and excreted in the urine .

Result of Action

The compound has been found to have potent antibacterial properties . It has been shown to inhibit the growth of Escherichia coli and Bacillus subtilis . The compound also exhibits moderate inhibitory activity against the lipoxygenase enzyme .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or food, can affect the compound’s absorption, distribution, metabolism, and excretion .

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H302 . This indicates that it is harmful if swallowed.

Future Directions

Given the antibacterial potential and inhibitory activity against lipoxygenase enzyme of the synthesized derivatives, future research could focus on further exploring the medicinal applications of these compounds . Additionally, the mild cytotoxicity of most of the new molecules suggests that they might be used as safe antibacterial agents .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-21(18,13-4-2-1-3-5-13)16-11-12-6-7-14-15(10-12)20-9-8-19-14/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJHXDTYPWLUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.